

Fedratinib Inhibitory Concentration (IC₅₀) Data

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Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

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The table below summarizes the key potency and selectivity data for **fedratinib**.

| Target | Reported IC ₅₀ Value | Experimental Context | Selectivity (vs. JAK2) |
|-------------|---|---------------------------------------|--------------------------------------|
| JAK2 | 3 nM | Cell-free kinase assay [1] [2] [3] | - |
| JAK2V617F | 3 nM | Cell-free kinase assay [1] [2] [3] | - |
| FLT3 | 15 nM | Cell-free kinase assay [1] [2] | 5-fold less selective |
| RET (c-RET) | 48 nM | Cell-free kinase assay [1] [2] | 16-fold less selective |
| JAK1 | 105 nM (IC ₅₀ not directly provided; calculated from selectivity data) | Cell-free kinase assay [1] [4] [3] | 35-fold more selective for JAK2 [1] |
| JAK3 | >1000 nM (IC ₅₀ not directly provided; calculated from selectivity data) | Cell-free kinase assay [1] [4] [3] | 334-fold more selective for JAK2 [1] |

The activity of **fedratinib** extends to cellular models, as shown in the table below.

| Cell Line / Model | Assay Type | Reported IC ₅₀ / EC ₅₀ | Description |
|-------------------|-------------------|--|---|
| HEL | Growth Inhibition | 305 nM [1] | Cell line harboring JAK2V617F mutation [1] |
| Ba/F3 JAK2V617F | Growth Inhibition | 270 nM [1] | Murine pro-B cell line expressing human JAK2V617F [1] |
| MV4-11 | Antiproliferative | 79 nM (EC ₅₀) [1] | Human leukemia cell line |
| UKE-1 | Growth Inhibition | 0.66 μM (660 nM) [5] | Cell line driven by JAK2 V617F mutant |

Key Experimental Protocols

To help you interpret the data and design your own experiments, here are methodologies commonly used to generate the results cited.

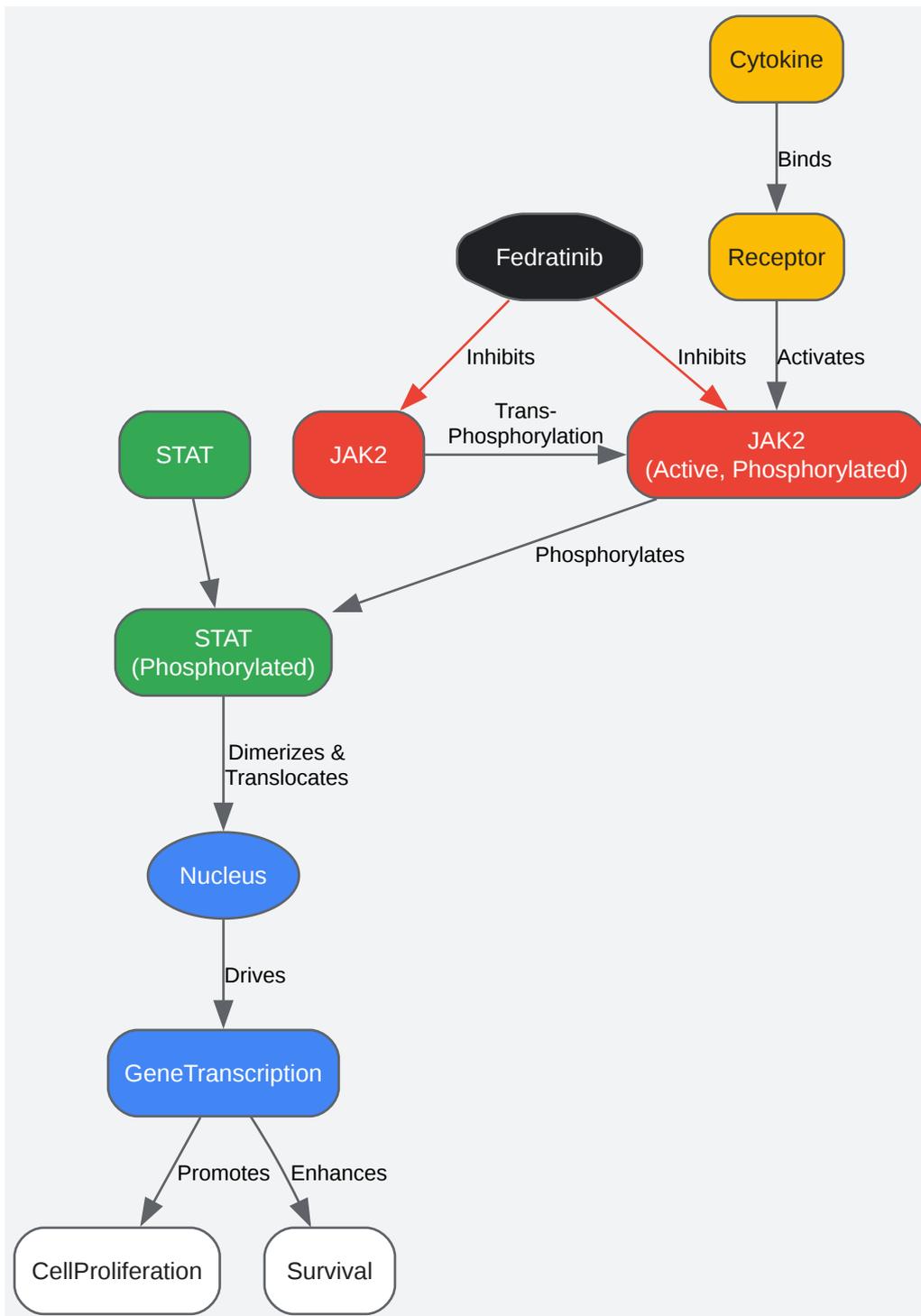
- **Cell-Free Kinase Assay (Radiometric):** This standard assay measures a compound's ability to directly inhibit kinase activity. The protocol involves incubating the purified kinase domain (e.g., JAK2) with ATP (often radiolabeled) and a substrate. **Fedratinib's** IC₅₀ of 3 nM for JAK2 was determined in such cell-free systems, with biochemical inhibition IC₅₀ values as low as 0.40 nM reported in some radiometric assays [1] [5].
- **Cellular Growth Inhibition/Proliferation Assay (XTT/AlamarBlue):** This method assesses the anti-proliferative effect of a drug on cells. Cells are seeded in multi-well plates and treated with a concentration range of **fedratinib** for a set duration (e.g., 48-72 hours). Cell viability/proliferation is then quantified using colorimetric or fluorometric reagents like XTT or AlamarBlue [1] [6]. The IC₅₀ is the concentration that reduces cell proliferation by 50% compared to untreated controls.
- **Apoptosis Assay (Annexin V/Flow Cytometry):** To determine if growth inhibition is due to cell death, apoptosis assays are performed. Cells treated with **fedratinib** for 24-48 hours are stained with Annexin V (which binds to phosphatidylserine externalized on the cell membrane during early

apoptosis) and a viability dye like DAPI. The percentage of apoptotic cells is then quantified using flow cytometry [1] [6].

- **Immunoblotting (Western Blot):** This technique confirms the on-target effect of **fedratinib** by analyzing changes in protein phosphorylation and expression. After treatment, cell lysates are prepared, and proteins are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies. **Fedratinib** treatment reduces phosphorylation of JAK2 itself and its key downstream effectors, STAT3 and STAT5, without affecting total protein levels [1] [6].

Fedratinib's Action on JAK-STAT Signaling Pathway

The following diagram illustrates the mechanism of **fedratinib** within the JAK-STAT signaling context, based on the experimental data.



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Fedratinib acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 to block its catalytic activity. This inhibition prevents the phosphorylation and activation of STAT transcription factors, leading to reduced expression of pro-survival and proliferative genes like Bcl-XL and c-MYC [1] [4] [6]. This mechanism ultimately results in inhibited proliferation and induced apoptosis in dependent cells.

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